![molecular formula C10H5Cl2NO3 B5715462 2-(2,6-dichloro-4-nitrophenyl)furan](/img/structure/B5715462.png)
2-(2,6-dichloro-4-nitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichloro-4-nitrophenyl)furan, commonly known as DCNP, is a synthetic compound that has been extensively studied for its various biological activities. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. DCNP has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new therapeutics.
Mechanism of Action
DCNP exerts its biological effects by inhibiting the activity of 2-(2,6-dichloro-4-nitrophenyl)furan. 2-(2,6-dichloro-4-nitrophenyl)furan are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, DCNP can modulate the activity of various signaling pathways, leading to its various biological effects.
Biochemical and Physiological Effects:
DCNP has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. DCNP has been shown to inhibit the activity of PTP1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose uptake, making DCNP a potential therapeutic for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
DCNP has several advantages for use in lab experiments. It is a potent inhibitor of 2-(2,6-dichloro-4-nitrophenyl)furan, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, DCNP can also have off-target effects, making it important to use appropriate controls in experiments.
Future Directions
DCNP has several potential future directions for research. One area of interest is its potential as a therapeutic for the treatment of diabetes. DCNP has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the development of new anti-diabetic drugs. Additionally, DCNP has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic for the treatment of these diseases. Further research is needed to fully understand the mechanisms of action of DCNP and its potential as a therapeutic agent.
Synthesis Methods
DCNP can be synthesized through a multi-step process involving the reaction of 2,6-dichloronitrobenzene with furan in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure DCNP.
Scientific Research Applications
DCNP has been extensively studied for its various biological activities. It has been shown to have potent inhibitory activity against 2-(2,6-dichloro-4-nitrophenyl)furan, which are involved in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of several 2-(2,6-dichloro-4-nitrophenyl)furan, including PTP1B, TC-PTP, and SHP-2.
properties
IUPAC Name |
2-(2,6-dichloro-4-nitrophenyl)furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-4-6(13(14)15)5-8(12)10(7)9-2-1-3-16-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWUFKAAUAULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-4-nitrophenyl)furan |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.